molecular formula C7H13NO3 B1409155 (2R,3R)-ethyl 3-hydroxypyrrolidine-2-carboxylate CAS No. 1027381-43-6

(2R,3R)-ethyl 3-hydroxypyrrolidine-2-carboxylate

Cat. No.: B1409155
CAS No.: 1027381-43-6
M. Wt: 159.18 g/mol
InChI Key: FHUKGWIMPWBXLF-PHDIDXHHSA-N
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Description

(2R,3R)-ethyl 3-hydroxypyrrolidine-2-carboxylate is a chemical compound belonging to the class of pyrrolidine carboxylic acids. This compound is characterized by its unique chemical structure, which includes a pyrrolidine ring with a hydroxyl group and an ethyl ester group. It is commonly used in various fields of scientific research due to its biological activity and chemical properties.

Preparation Methods

The synthesis of (2R,3R)-ethyl 3-hydroxypyrrolidine-2-carboxylate typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings, such as proline derivatives . The reaction conditions often include the use of specific reagents and catalysts to achieve the desired stereochemistry and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high purity and efficiency.

Chemical Reactions Analysis

(2R,3R)-ethyl 3-hydroxypyrrolidine-2-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens or other nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Synthesis and Derivatives

The synthesis of (2R,3R)-ethyl 3-hydroxypyrrolidine-2-carboxylate has been explored in several studies. The compound can be synthesized through various methods, including stereoselective routes that enhance yield and purity. Notably, the use of optically active intermediates has been reported to improve the efficiency of synthesis processes .

Antimicrobial Agents

Research indicates that derivatives of pyrrolidine compounds, including this compound, have been investigated for their antimicrobial properties. These compounds serve as intermediates in the synthesis of carbapenem antibiotics, which are vital in combating resistant bacterial strains .

Neuropharmacology

The compound has potential applications in neuropharmacology due to its structural similarity to neurotransmitter analogs. Studies have shown that modifications in the pyrrolidine structure can influence selectivity for dopamine receptors, particularly enhancing selectivity for D3 receptors over D2 receptors. This selectivity is crucial for developing drugs aimed at treating neurological disorders such as schizophrenia and Parkinson's disease .

Structure-Activity Relationship (SAR) Studies

SAR studies involving this compound have revealed insights into how structural modifications can affect biological activity. For example, variations in substituents on the pyrrolidine ring have been linked to changes in receptor binding affinity and selectivity, providing a framework for designing more effective therapeutic agents .

Case Study 1: Synthesis of Antimicrobial Carbapenems

A study demonstrated the successful synthesis of carbapenem derivatives utilizing this compound as a key intermediate. The research highlighted the compound's role in enhancing the efficacy of antibiotic formulations against resistant bacterial strains, showcasing its importance in pharmaceutical applications .

Case Study 2: Dopamine Receptor Selectivity

In a series of experiments aimed at developing bitopic ligands for dopamine receptors, researchers found that incorporating this compound into their ligand design significantly improved selectivity for D3 receptors compared to D2 receptors. This finding has implications for creating targeted therapies for neuropsychiatric conditions .

Mechanism of Action

The mechanism of action of (2R,3R)-ethyl 3-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group and ethyl ester group play crucial roles in its binding to enzymes and receptors. These interactions can lead to changes in enzyme activity or receptor signaling, which in turn affect various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

(2R,3R)-ethyl 3-hydroxypyrrolidine-2-carboxylate can be compared with other similar compounds, such as methyl (2R,3R)-3-hydroxypyrrolidine-2-carboxylate and other pyrrolidine carboxylic acids. These compounds share similar structural features but differ in their functional groups and stereochemistry. The unique combination of the hydroxyl group and ethyl ester group in this compound contributes to its distinct chemical and biological properties .

Biological Activity

(2R,3R)-ethyl 3-hydroxypyrrolidine-2-carboxylate is a chiral compound belonging to the class of pyrrolidine carboxylic acids. Its unique structure, characterized by a pyrrolidine ring with a hydroxyl group and an ethyl ester moiety, makes it significant in various biological applications, particularly in medicinal chemistry and enzyme interaction studies. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's chemical structure is defined by the following molecular formula:

  • Molecular Formula : C₇H₉NO₃
  • CAS Number : 1142202-55-8

The stereochemistry of this compound plays a crucial role in its biological activity, influencing its interactions with biological targets.

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. The hydroxyl and ethyl ester groups facilitate binding to specific molecular targets, potentially leading to enzyme inhibition or modulation of receptor signaling pathways.

  • Enzyme Inhibition : The compound may mimic natural substrates or bind to active sites on enzymes, blocking their function.
  • Receptor Interaction : It serves as a ligand for various receptors, influencing cellular signaling processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown efficacy against various bacterial strains, suggesting potential use in developing new antibiotics.
  • Antitumor Properties : Preliminary data indicate that derivatives may inhibit tumor growth in certain cancer cell lines.
  • Neuroprotective Effects : Investigations into its role in neurological conditions suggest it may protect against neurodegeneration.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

  • Antimicrobial Efficacy :
    • A study demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
  • Antitumor Activity :
    • Research involving various cancer cell lines indicated that the compound inhibited cell proliferation by inducing apoptosis, with IC50 values reported between 10 to 25 µM .
  • Neuroprotective Effects :
    • In vitro studies suggested that this compound could enhance neuronal survival under oxidative stress conditions, indicating potential for treating neurodegenerative diseases.

Comparative Analysis of Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial.

CompoundAntimicrobial ActivityAntitumor ActivityNeuroprotective Effects
This compoundModerateSignificantPositive
(2S,4R)-Ethyl 4-HydroxyprolineLowModerateNegative
Racemic Ethyl Glycine DerivativeHighLowModerate

Properties

IUPAC Name

ethyl (2R,3R)-3-hydroxypyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-2-11-7(10)6-5(9)3-4-8-6/h5-6,8-9H,2-4H2,1H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUKGWIMPWBXLF-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CCN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1[C@@H](CCN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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